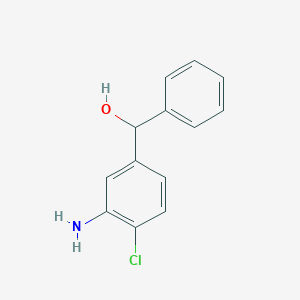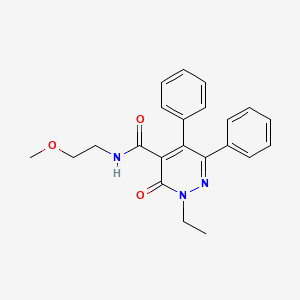
(3-amino-4-chlorophenyl)(phenyl)methanol
説明
(3-amino-4-chlorophenyl)(phenyl)methanol, also known as ACMP, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. ACMP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 267.7 g/mol.
作用機序
The mechanism of action of (3-amino-4-chlorophenyl)(phenyl)methanol is not fully understood. However, studies have shown that this compound may exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to activate certain receptors in the body, such as the cannabinoid receptor CB1.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. In animal studies, this compound has been shown to exhibit anti-inflammatory and analgesic effects. It has also been shown to reduce fever and inflammation in animal models of acute and chronic inflammation. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One advantage of using (3-amino-4-chlorophenyl)(phenyl)methanol in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on (3-amino-4-chlorophenyl)(phenyl)methanol. One area of interest is the development of this compound-based materials with unique properties. For example, this compound has been used as a building block for the synthesis of metal-organic frameworks with high surface area and gas storage capacity. Another area of interest is the development of this compound-based drugs with improved efficacy and safety profiles. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields.
科学的研究の応用
(3-amino-4-chlorophenyl)(phenyl)methanol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic effects. It has also been studied as a potential inhibitor of certain enzymes involved in cancer progression. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in organic synthesis.
特性
IUPAC Name |
(3-amino-4-chlorophenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCJPQNHYRBDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[(4-isopropoxy-3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4445564.png)
![N-(tetrahydro-2-furanylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4445566.png)



![7-benzyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4445573.png)
![4-{3-[4-(1-piperidinylsulfonyl)phenyl]propanoyl}morpholine](/img/structure/B4445581.png)
![6-allyl-5-methyl-7-(4-morpholinyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4445589.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445596.png)
![2-[2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride](/img/structure/B4445597.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445605.png)
![N-(3-methylbutyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4445619.png)
![2-ethyl-1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4445623.png)
![1-[4-(1-pyrrolidinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4445644.png)
